molecular formula C22H19BrO B057799 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- CAS No. 56181-82-9

1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-

Cat. No. B057799
CAS RN: 56181-82-9
M. Wt: 379.3 g/mol
InChI Key: LGYMGAWTNGCUFA-UHFFFAOYSA-N
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Description

“1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is a complex organic compound. Unfortunately, there is limited information available specifically for this compound. However, we can analyze its components separately. For instance, 1-Naphthalenol, also known as 1-Hydroxynaphthalene, is a polycyclic aromatic hydrocarbon with the formula C10H8O1. It is used in the synthesis of various other organic compounds1.



Synthesis Analysis

The synthesis of similar compounds has been reported. For example, 4-Bromo-(1,1’-biphenyl)-4-ol, a compound with a structure similar to the biphenyl component of the target molecule, has been synthesized and is commercially available2. However, the specific synthesis pathway for “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of 1-Naphthalenol has been well-studied1. However, the specific structure of “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature. However, benzylic halides, which are structurally similar to the target compound, typically react via SN1 or SN2 pathways3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. For instance, 4-Bromo-1-naphthol, a compound similar to the naphthalenol component of the target molecule, is a solid with a melting point of 128-133 °C4. However, the specific physical and chemical properties of “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature.


Scientific Research Applications

Synthesis and Catalysis

One study outlines the synthesis of 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes and their application in catalysis. These compounds form complexes with palladium, demonstrating high catalytic activity in the Suzuki reaction, a pivotal process in creating carbon-carbon bonds, vital for pharmaceuticals and materials science (Potkin et al., 2014).

Material Science and Molecular Design

Another research focus is on the molecular design for photoluminescence, where naphthalene-based compounds are synthesized for their unique photophysical properties. These compounds, including variations of 1-naphthalenol derivatives, exhibit promising applications in organic light-emitting diodes (OLEDs) and photoluminescent materials, showcasing the material science potential of naphthalene derivatives in developing advanced optical and electronic devices (Li et al., 2018).

Asymmetric Synthesis and Organic Chemistry

The asymmetric synthesis of chiral molecules using naphthalene derivatives is crucial in organic chemistry, providing a pathway to enantiomerically pure compounds used in various pharmaceuticals. An example includes the synthesis of chiral 1,3-disubstituted tetrahydroisoquinolines, demonstrating the importance of naphthalene derivatives in asymmetric catalysis and the production of chiral ligands for stereoselective reactions (MacLeod et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound are determined by its physical and chemical properties, as well as its reactivity. For instance, 1-Naphthalenol is considered hazardous and can cause eye irritation and skin irritation5. However, the specific safety and hazards associated with “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” are not readily available in the literature.


Future Directions

The future directions for research on “1-Naphthalenol, 3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-” could include elucidating its synthesis pathway, determining its physical and chemical properties, and investigating its potential applications in various fields. However, specific future directions are not readily available in the literature.


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22,24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYMGAWTNGCUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C2C1O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884707
Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Source EPA DSSTox
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Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-

CAS RN

56181-82-9
Record name 3-(4′-Bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenol
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Record name 1-Naphthalenol, 3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro-
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Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
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Record name 1-Naphthalenol, 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Source EPA DSSTox
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Record name 3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthol
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